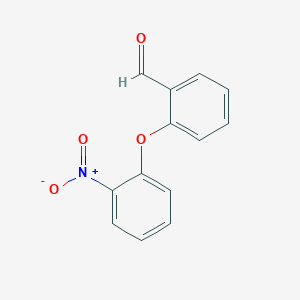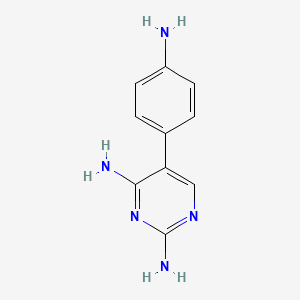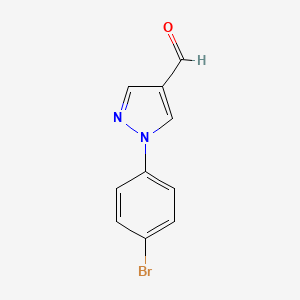
1-(4-bromophényl)-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (1-BPPC) is an organic compound that has been studied for its potential applications in various scientific research fields. 1-BPPC is a derivative of pyrazole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl ring attached to a pyrazole ring at the 4-position. It is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthèse organique
“1-(4-bromophényl)-1H-pyrazole-4-carbaldéhyde” peut être utilisé comme matière première importante dans la synthèse organique . Il peut servir de bloc de construction dans la synthèse de molécules plus complexes, contribuant ses groupes bromophényle et pyrazole au produit final .
Produits pharmaceutiques et agrochimiques
Ce composé peut également servir d'intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques . Les groupes bromophényle et pyrazole peuvent conférer certaines propriétés souhaitables au produit final, telles qu'une réactivité accrue ou une activité biologique spécifique .
Synthèse de dérivés de la pipérazine
Le groupe bromophényle dans “this compound” peut potentiellement réagir avec la pipérazine pour former des dérivés de la pipérazine . Ces dérivés se sont avérés présenter une variété d'activités biologiques, notamment des activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .
Synthèse de dérivés de la pyrazoline
Le groupe pyrazole dans “this compound” peut être utilisé pour synthétiser des dérivés de la pyrazoline . Ces dérivés se sont avérés présenter une variété d'activités biologiques, notamment des activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .
Études de neurotoxicité
Les dérivés de la pyrazoline synthétisés à partir de “this compound” peuvent être utilisés dans des études de neurotoxicité . Ces études peuvent aider les chercheurs à comprendre les effets de ces composés sur le système nerveux, ce qui peut être utile dans le développement de nouveaux médicaments .
Études du stress oxydatif
Les dérivés de la pyrazoline synthétisés à partir de “this compound” peuvent être utilisés dans des études du stress oxydatif . Ces études peuvent aider les chercheurs à comprendre les effets de ces composés sur les processus oxydatifs de l'organisme, ce qui peut être utile dans le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a related compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . These effects could potentially lead to downstream effects such as oxidative stress and impaired nerve pulse transmission .
Pharmacokinetics
A related compound has been described as having high gastrointestinal absorption and being blood-brain barrier permeant . These properties could potentially influence the bioavailability of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Result of Action
Related compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei . Additionally, they have been associated with reduced AchE activity and no effect on malondialdehyde (MDA) concentrations .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could be stable under a variety of environmental conditions .
Propriétés
IUPAC Name |
1-(4-bromophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVXEJDVTQWKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356164 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294877-41-1 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




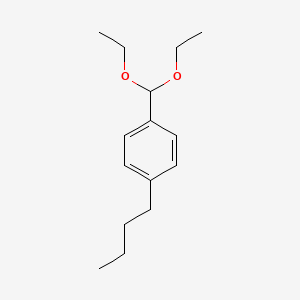
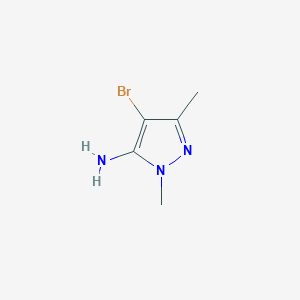
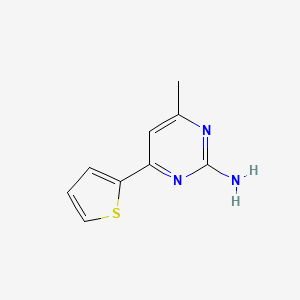
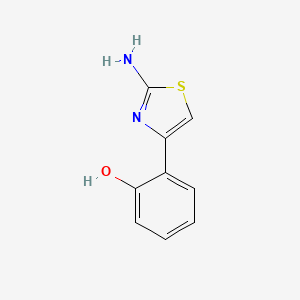
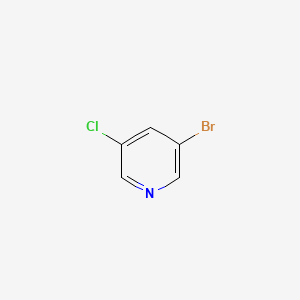

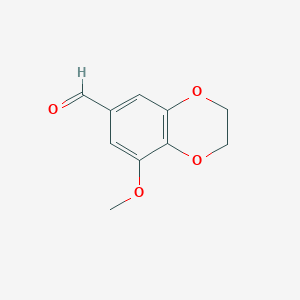
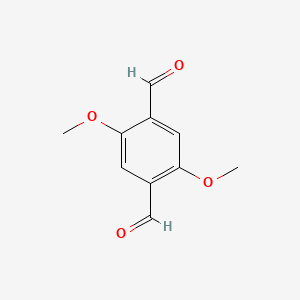
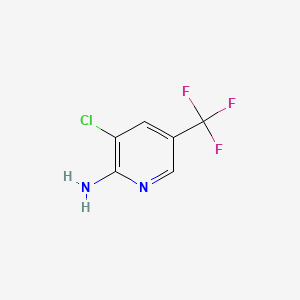
![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
